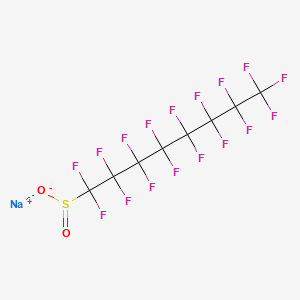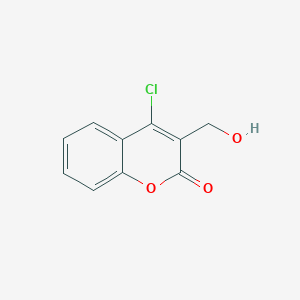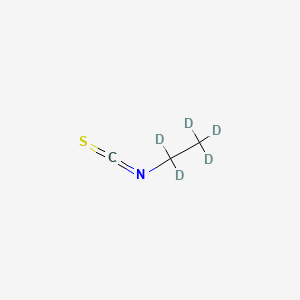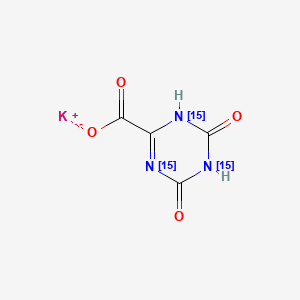
1,1-Biphenyl,4-ethoxy-3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Biphenyl,4-ethoxy-3-fluoro- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethoxy group at the 4th position and a fluorine atom at the 3rd position on one of the phenyl rings. The biphenyl structure is known for its stability and versatility in various chemical reactions, making it a valuable compound in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Biphenyl,4-ethoxy-3-fluoro- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of 1,1-Biphenyl,4-ethoxy-3-fluoro- can be scaled up using continuous-flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors in continuous-flow synthesis can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,1-Biphenyl,4-ethoxy-3-fluoro- undergoes various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carbonyl group.
Reduction: The fluorine atom can be replaced by a hydrogen atom through reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products:
Oxidation: Formation of 4-ethoxy-3-fluorobenzophenone.
Reduction: Formation of 1,1-Biphenyl,4-ethoxy-.
Substitution: Formation of 4-ethoxy-3-aminobiphenyl or 4-ethoxy-3-thiobiphenyl
Scientific Research Applications
1,1-Biphenyl,4-ethoxy-3-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of liquid crystals for display technologies and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 1,1-Biphenyl,4-ethoxy-3-fluoro- involves its interaction with specific molecular targets. The ethoxy and fluoro substituents can influence the compound’s electronic properties, making it a suitable candidate for binding to enzyme active sites or receptor proteins. The biphenyl core provides a rigid framework that can fit into hydrophobic pockets of target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 1,1-Biphenyl,4-ethoxy-2,3-difluoro-
- 1,1-Biphenyl,4-methoxy-3-fluoro-
- 1,1-Biphenyl,4-ethoxy-3-chloro-
Comparison: 1,1-Biphenyl,4-ethoxy-3-fluoro- is unique due to the presence of both an ethoxy group and a fluorine atom, which impart distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
742086-21-1 |
|---|---|
Molecular Formula |
C14H13FO |
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-ethoxy-2-fluoro-4-phenylbenzene |
InChI |
InChI=1S/C14H13FO/c1-2-16-14-9-8-12(10-13(14)15)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
FPKSRMJGPREREW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















